molecular formula C10H14BFO3 B1284246 (2-Butoxy-4-fluorophenyl)boronic acid CAS No. 480438-61-7

(2-Butoxy-4-fluorophenyl)boronic acid

Cat. No. B1284246
CAS RN: 480438-61-7
M. Wt: 212.03 g/mol
InChI Key: PLWSVNYQYXGJJG-UHFFFAOYSA-N
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Description

(2-Butoxy-4-fluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of a butoxy and a fluorine substituent on the phenyl ring. While the provided papers do not directly discuss this specific compound, they offer insights into the behavior of similar boronic acid compounds, which can be extrapolated to understand the properties and reactivity of (2-Butoxy-4-fluorophenyl)boronic acid.

Synthesis Analysis

Boronic acids, such as the ones discussed in the provided papers, are typically synthesized through reactions involving organoboranes or via direct borylation of aromatic compounds. The ortho-substituents on phenylboronic acids have been shown to influence the reactivity and stability of these compounds during synthesis and catalytic applications . Although the synthesis of (2-Butoxy-4-fluorophenyl)boronic acid is not explicitly detailed, it is likely that similar synthetic strategies and considerations would apply.

Molecular Structure Analysis

The molecular structure of boronic acids is significantly influenced by substituents on the aromatic ring. For instance, fluorination has been shown to affect the acidity and structural behavior of boronic acids, as demonstrated by the study of fluorinated 1,2-phenylenediboronic acids . The presence of fluorine can stabilize certain structures and influence the equilibrium between different forms. This suggests that the fluorine atom in (2-Butoxy-4-fluorophenyl)boronic acid would similarly impact its molecular structure and stability.

Chemical Reactions Analysis

Boronic acids are known for their ability to form reversible covalent bonds with diols and similar substrates, which is a key feature in their application in various chemical reactions. The ortho-substituent on phenylboronic acids, such as the trifluoromethyl group discussed in one of the papers, can prevent the coordination of amines to the boron atom, thus accelerating amidation reactions . This implies that the butoxy and fluorine substituents on (2-Butoxy-4-fluorophenyl)boronic acid could similarly influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are greatly affected by their substituents. The papers indicate that fluorinated boronic acids can exhibit unique behaviors, such as strong intermolecular hydrogen bonding and the formation of oxonium species under certain conditions . Additionally, boronic acids are highlighted as versatile building blocks for creating complex molecular nanostructures and polymeric materials, showcasing their ability to participate in reversible condensation reactions . These properties are likely to be relevant to (2-Butoxy-4-fluorophenyl)boronic acid, affecting its solubility, acidity, and potential for forming polymers or other complex structures.

Scientific Research Applications

  • Synthesis and Crystal Structure : Boronic acids like (2-Butoxy-4-fluorophenyl)boronic acid are significant in synthetic chemistry. They have been utilized in Suzuki cross-coupling reactions, asymmetric synthesis of amino acids, and as reagents in organic synthesis. Their structural analysis, including X-ray crystallography, aids in understanding their properties and applications (Das et al., 2003).

  • Properties of Fluorine-Substituted Boronic Compounds : The electron-withdrawing character of fluorine atoms in compounds like (2-Butoxy-4-fluorophenyl)boronic acid affects their properties, such as acidity, hydrolytic stability, and spectroscopic characteristics. These properties are crucial for applications in organic synthesis and biological systems (Gozdalik et al., 2017).

  • Sensing Applications : Boronic acids are used in sensing applications due to their ability to interact with diols and Lewis bases, making them useful in detecting substances like glucose and other saccharides. This is relevant in biological labelling and therapeutic development (Lacina et al., 2014).

  • Structure-Reactivity Relationships : Understanding the binding affinity of boronic acids to diols is important for their application in biomaterials. Studies focus on how the structure and solution pH affect their reactivity, providing guidance for their use in sensing and materials chemistry (Brooks et al., 2018).

  • Fluorescent Chemosensors Development : Boronic acids are essential in developing fluorescent chemosensors for biological active substances like carbohydrates, dopamine, and ions. Understanding their fluorescence properties and mechanisms is key to developing new probes (Huang et al., 2012).

  • Medical and Biological Applications : Boronic acid compounds have shown potential in medical applications, such as the treatment of diseases and as drug candidates. For example, their effectiveness against SARS-CoV-2 has been investigated, highlighting their potential in antiviral therapies (Ataseven et al., 2021).

Safety and Hazards

When handling “(2-Butoxy-4-fluorophenyl)boronic acid”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including “(2-Butoxy-4-fluorophenyl)boronic acid”, could have promising applications in the design of new functional materials.

properties

IUPAC Name

(2-butoxy-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWSVNYQYXGJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584283
Record name (2-Butoxy-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Butoxy-4-fluorophenyl)boronic acid

CAS RN

480438-61-7
Record name (2-Butoxy-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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